molecular formula C19H15NO2 B10973571 N-(2-phenoxyphenyl)benzamide CAS No. 2770-15-2

N-(2-phenoxyphenyl)benzamide

Cat. No.: B10973571
CAS No.: 2770-15-2
M. Wt: 289.3 g/mol
InChI Key: YHAAAWMTEKLUJM-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)benzamide is a chemical compound of interest in several research areas, primarily in medicinal chemistry and agrochemical development. Its structure, featuring a benzamide core linked to a phenoxy phenyl group, is a key scaffold found in various bioactive molecules. In anticancer research, closely related benzamide derivatives have demonstrated significant antiproliferative activity. Studies on similar 2-(phenoxyacetamido)benzamide compounds have shown their ability to inhibit the growth of cancer cell lines, such as K562 chronic myelogenous leukemia, by inducing cell cycle arrest in the G0–G1 phase and triggering apoptosis through caspase activation . In agrochemical research, benzamide compounds containing a diphenyl ether moiety have been synthesized and evaluated for their antifungal properties against various plant pathogens. Some of these derivatives have shown promising activity, indicating the potential of this chemical class in the development of new fungicidal agents . Furthermore, specific N-phenyl-benzamides have been investigated for their ability to absorb ultraviolet light, making them subjects of study for protecting materials from UV-induced damage . The compound serves as a valuable building block and precursor for further chemical synthesis. Researchers have developed novel methods, such as PhIO-mediated oxidation reactions, to synthesize more complex 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide precursors, highlighting the utility of this compound class in synthetic organic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2770-15-2

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H15NO2/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

YHAAAWMTEKLUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyphenyl Benzamide

Direct Synthesis Approaches to N-(2-phenoxyphenyl)benzamide and its Derivatives

The construction of the this compound framework can be achieved through several strategic synthetic pathways. These methods primarily focus on the efficient formation of the central amide bond or the construction of the diphenyl ether moiety.

Amide Bond Formation Strategies

A common and direct approach to synthesizing this compound and its analogs is through the formation of an amide bond between a substituted aniline (B41778) and a benzoyl chloride derivative. This reaction is a cornerstone of organic synthesis.

For instance, the synthesis of 3-fluoro-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-phenoxyaniline (B124666). evitachem.com This condensation reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. evitachem.com The reaction is generally conducted at room temperature or with gentle heating to ensure completion. evitachem.com Similarly, the synthesis of other benzamide (B126) derivatives, such as 2-(acetyloxy)-5-chloro-N-(2-phenoxyphenyl)-benzamide, follows a comparable pathway, reacting a suitably substituted benzoyl chloride with an amine in the presence of a base. ontosight.ai

A related approach involves the reaction of an amine with a carboxylic acid using a coupling reagent. While not explicitly detailed for the parent compound, this is a standard method for amide bond formation. organic-chemistry.org Another variation uses benzoic acid or its derivatives directly with an amine in the presence of an alkali metal hydroxide (B78521) in an aqueous solution. google.com

Reactant 1Reactant 2Base/CatalystProductReference
2-Fluorobenzoyl chloride2-PhenoxyanilineTriethylamine3-Fluoro-N-(2-phenoxyphenyl)benzamide evitachem.com
Substituted benzoyl chlorideAmineBaseBenzamide derivative ontosight.ai
Benzoic acid/Benzoyl chloridePhenethylamineAlkali metal hydroxideN-(2-phenylethyl)benzamide google.com
Anthranilic acidBenzoyl chloridesNot specified2-phenyl-4H-benzo[d] ontosight.aievitachem.comoxazin-4-one researchgate.net

Incorporation of Phenoxyphenyl Moieties via Aryloxybenzamide Intermediates

An alternative strategy involves the initial formation of an aryloxybenzamide intermediate. This method is particularly useful when building a library of analogs with diverse substitution patterns on the phenoxy group. The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, for example, can be achieved through a multi-step process that includes an Ullmann coupling reaction to form the diphenyl ether linkage. mdpi.com

The synthesis of 3-nitro-N-(2-phenoxyphenyl)benzamide can be achieved through a condensation reaction between an N-benzoyl-4-chloro-3-nitroaniline derivative and phenol, facilitated by a base like sodium hydroxide or potassium carbonate. evitachem.com Research has also been conducted on hit-to-lead optimization of aryloxybenzamide derivatives, which involves synthesizing precursor molecules like 4-phenoxyaniline. researchgate.net

PhIO-Mediated Oxidation Reactions for Derivative Synthesis

A novel method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide precursors involves a PhIO (iodosylbenzene)-mediated oxidation reaction. mdpi.comnih.gov This metal-free method is characterized by its mild reaction conditions and broad applicability. nih.gov The optimal conditions for this transformation have been identified as using trifluoroacetic acid (TFA) as the solvent and a 1:2 ratio of substrate to PhIO as the oxidant at room temperature. nih.gov This approach significantly improves the accessibility of these derivatives, which were previously challenging to prepare. nih.gov When tetrahydrofuran (B95107) (THF) was used as the solvent, the reaction yielded 4-(2-carbamoylphenoxy)-N-(2-phenoxyphenyl)benzamide. mdpi.com

Phenyl Isocyanate (PhNCO)-Enabled Secondary Amide Synthesis from Related Precursors

An efficient method for synthesizing secondary amides has been developed using N-(2-aminophenyl)benzamides and phenyl isocyanate (PhNCO). rsc.org This one-pot, two-step reaction proceeds through a sequential nucleophilic/intramolecular addition of phenyl isocyanate, followed by transamidation. rsc.org A key advantage of this protocol is the easy recovery of the leaving group as a carbonylated N-heterocycle. rsc.org This method is noted for its atom economy and practicality. rsc.org Other research has explored the transformation of N-substituted amidines into secondary amides through a tandem process involving reaction with a hypervalent iodine reagent followed by isocyanate elimination. uantwerpen.be

Derivatization Strategies of the this compound Core

Once the core this compound structure is in hand, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

Substitution on the Benzamide Phenyl Ring

The benzamide phenyl ring is a common site for introducing various substituents to modulate the compound's properties. For example, a nitro group can be introduced, as seen in 3-nitro-N-(2-phenoxyphenyl)benzamide. evitachem.com This nitro group can then be a handle for further chemical transformations. For instance, it can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst. evitachem.comevitachem.com This resulting amine can then be used for further derivatization.

Halogenation of the benzamide ring is another common modification. The synthesis of 3-fluoro-N-(2-phenoxyphenyl)benzamide and 5-chloro-N-(2-phenoxyphenyl) derivatives has been reported. evitachem.comontosight.ai These halogen atoms can serve as points for further cross-coupling reactions or other substitutions. evitachem.com

Furthermore, alkyl and alkoxy groups can be introduced. For example, N-(2-phenoxyphenyl)-2-methylbenzamide has been synthesized. jst.go.jp The introduction of such groups can influence the compound's lipophilicity and steric profile.

DerivativeSynthetic Precursors/ReagentsReference
3-Nitro-N-(2-phenoxyphenyl)benzamideN-benzoyl-4-chloro-3-nitroaniline, Phenol evitachem.com
3-Fluoro-N-(2-phenoxyphenyl)benzamide2-Fluorobenzoyl chloride, 2-Phenoxyaniline evitachem.com
2-(Acetyloxy)-5-chloro-N-(2-phenoxyphenyl)-benzamideSubstituted benzoyl chloride, Amine ontosight.ai
N-(2-Phenoxyphenyl)-2-methylbenzamideNot specified jst.go.jp
4-Chloro-N-(2-phenoxyphenyl)benzamideNot specified evitachem.com
2-Methanesulfonyl-N-(2-phenoxyphenyl)benzamideSubstituted benzamide

The chemical space around the this compound scaffold can be extensively explored through these and other synthetic transformations, leading to a diverse array of compounds for further investigation.

Substitution on the Phenoxy Phenyl Ring

The phenoxy phenyl ring of the this compound scaffold is amenable to various substitution reactions, enabling the introduction of diverse functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

Research has demonstrated the synthesis of derivatives with substituents at different positions of the phenoxy group. For instance, reacting various substituted phenols with an N-benzoyl-4-chloro-3-nitroaniline derivative can introduce groups onto the phenoxy ring. evitachem.com A common strategy involves the Ullmann condensation or related coupling reactions.

A study detailed the synthesis of several analogues by reacting 2-methylbenzoyl chloride with various substituted 2-phenoxyanilines. jst.go.jp This approach yielded compounds with chloro, methyl, and methoxy (B1213986) groups on the phenoxy ring. The reactions were generally carried out by adding the benzoyl chloride to a cooled solution of the substituted 2-phenoxyaniline in the presence of a sodium hydroxide solution and 1,4-dioxane (B91453), followed by stirring at room temperature. jst.go.jp

Table 1: Examples of this compound Derivatives with Substitution on the Phenoxy Phenyl Ring jst.go.jp

Compound Name Substituent on Phenoxy Ring Yield (%)
N-[2-(2-Chlorophenoxy)phenyl]-2-methylbenzamide 2-Chloro 65.6
N-[2-(2-Methylphenoxy)phenyl]-2-methylbenzamide 2-Methyl 78.1
N-[2-(4-Methoxyphenoxy)phenyl]-2-methylbenzamide 4-Methoxy 84.6

Modifications of the Amide Nitrogen

The amide nitrogen atom in the this compound scaffold serves as another key site for chemical modification. The hydrogen atom on the amide nitrogen can be substituted, leading to tertiary amides with altered chemical and physical properties, such as hydrogen bonding capabilities and conformational flexibility.

One approach involves the N-alkylation or N-arylation of the parent amide. For example, N-Methyl-2-phenoxy-N-phenylbenzamide has been synthesized, demonstrating the introduction of a methyl group onto the amide nitrogen. mdpi.com Another significant modification involves replacing the N-H proton with a different functional group entirely. The synthesis of (2-Phenoxyphenyl)(pyrrolidin-1-yl)methanone, where the benzoyl group is attached to a pyrrolidine (B122466) ring via the nitrogen, showcases the formation of a tertiary amide with a cyclic amine. mdpi.com

Furthermore, more complex groups can be attached. The synthesis of N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide involves the modification of the amide nitrogen with an acetyloxy group, highlighting the versatility of this position for chemical transformation. The chloroacetyl group has also been attached to the amide nitrogen in related benzamide structures, which can act as a reactive handle for further nucleophilic substitution reactions.

Table 2: Examples of Amide Nitrogen Modifications in Related Benzamide Scaffolds mdpi.com

Compound Name Modification Yield (%)
N-Methyl-2-phenoxy-N-phenylbenzamide N-Methyl, N-Phenyl 85.6

These transformations underscore the potential to modulate the core properties of the benzamide scaffold by targeting the amide nitrogen.

Introduction of Heterocyclic Systems (e.g., Oxadiazole, Thiazole) into the Scaffold

Incorporating heterocyclic moieties into the this compound framework is a widely explored strategy to generate novel chemical entities. Heterocycles can introduce unique steric and electronic features, as well as additional points for molecular interactions.

One common method involves using the benzamide or a precursor as a building block for the construction of a heterocycle. For instance, 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized, indicating that the benzamide functionality can be transformed to create a five-membered heterocyclic ring. researchgate.net

Another strategy is to attach a pre-formed heterocycle to the main scaffold. Research has shown the synthesis of benzamides linked to thiazole (B1198619) rings, such as 2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. In this case, the synthesis involves the coupling of 2,3-dimethoxybenzoic acid with a thiazole derivative. Similarly, thiophene-containing benzamides have been prepared through the reaction of a benzoyl chloride with an aminothiophene. More complex systems, such as N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide derivatives, have also been reported, where a thiazolidinone ring is attached to the amide nitrogen. researchgate.net

These examples demonstrate that heterocyclic systems can be either constructed from or appended to the this compound core, greatly expanding the chemical diversity of this compound class.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and improving yields.

Investigation of Catalytic Systems and Reaction Conditions

The synthesis of this compound and its analogues is highly dependent on the choice of catalytic system and reaction conditions. The most common synthesis involves the acylation of 2-phenoxyaniline with a benzoyl chloride derivative. This reaction is typically facilitated by a base, which acts to neutralize the HCl byproduct. ontosight.aievitachem.com

Various bases have been employed, including organic amines like triethylamine and inorganic bases such as sodium hydroxide or potassium carbonate. evitachem.comjst.go.jpevitachem.com The choice of solvent is also critical. Dichloromethane is a common solvent for reactions using triethylamine, while aqueous solutions with co-solvents like 1,4-dioxane are used with inorganic bases. jst.go.jpevitachem.com

Temperature control is another key parameter. Many of these condensation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. jst.go.jp In some cases, slightly elevated temperatures may be used to drive the reaction to completion. evitachem.com

A study on a related PhIO-mediated oxidation reaction highlighted the significant effect of the solvent, with fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) being investigated to improve reaction outcomes. mdpi.com This demonstrates that systematic investigation of reaction parameters is crucial for the successful synthesis of these complex molecules.

Mechanistic Pathways of Key Bond-Forming Reactions

The primary bond-forming reaction in the synthesis of this compound is the formation of the amide bond. This typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base present in the reaction mixture then deprotonates the resulting amidium ion to yield the final neutral product.

More complex transformations have also been mechanistically investigated. For example, a proposed mechanism for a PhIO-mediated intramolecular C-H amination reaction on a related benzamide scaffold involves the formation of a hypervalent iodine intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack from the amide's nitrogen to form a six-membered ring intermediate. This intermediate then undergoes elimination to release iodobenzene (B50100) and form the final product after deprotonation. mdpi.com Such studies provide valuable insights into the intricate pathways that govern the formation of these molecules.

Spectroscopic and Crystallographic Approaches for Structural Elucidation

The definitive identification and structural characterization of this compound and its derivatives rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of these compounds. In ¹H NMR spectra of this compound derivatives, characteristic signals for the aromatic protons appear in the range of δ 6.8–8.7 ppm. jst.go.jp The amide proton (N-H) typically appears as a singlet at a downfield chemical shift. jst.go.jp Mass spectrometry (MS) is used alongside NMR to confirm the molecular weight of the synthesized compounds. jst.go.jp

Crystallographic Analysis: Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state. For 4-chloro-N-(2-phenoxyphenyl)benzamide, crystallographic analysis revealed key bond lengths, such as a C=O bond length of 1.225 Å and a C-N amide bond length of 1.380 Å. The analysis also showed a dihedral angle of 9.99° between the benzoyl and aniline rings, indicating a near-coplanar arrangement. This data is crucial for understanding intermolecular interactions, such as the observed C–H···O hydrogen bonds and C–H···π interactions that dictate the crystal packing.

Table 3: Crystallographic Data for 4-chloro-N-(2-phenoxyphenyl)benzamide

Parameter Value
Molecular Formula C₁₉H₁₄ClNO₂
C=O Bond Length 1.225 Å
C-N Amide Bond Length 1.380 Å
Dihedral Angle (Benzoyl/Aniline Rings) 9.99°

Together, these analytical methods provide a comprehensive picture of the molecular structure, conformation, and intermolecular forces governing this compound and its derivatives, which is essential for rational drug design and development.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For instance, in the ¹H NMR spectrum of N-(2-phenoxyphenyl)-2-methylbenzamide, the aromatic protons are observed in the typical downfield region between δ 6.85 and δ 8.65 ppm. jst.go.jp The amide proton (N-H) is expected to appear as a singlet, with its chemical shift influenced by solvent and concentration. The protons of the two phenyl rings and the phenoxy-substituted ring will exhibit complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling between adjacent protons. jst.go.jp

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position, typically in the range of δ 164-173 ppm. The aromatic carbons would appear in the δ 115-158 ppm range, with their specific shifts determined by their position and the electronic effects of the substituents. The carbon atoms directly bonded to the nitrogen and oxygen atoms will also show distinct chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound based on Analogues This table is predictive and based on data from structurally similar compounds.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 8.0 - 9.0 Singlet (broad)
Aromatic (Ar-H) 6.8 - 8.0 Multiplet

Table 2: Predicted ¹³C NMR Data for this compound based on Analogues This table is predictive and based on data from structurally similar compounds.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic (C-O) 150 - 158
Aromatic (C-N) 135 - 145
Aromatic (C-H, C-C) 115 - 135

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₉H₁₅NO₂. The calculated exact mass for the [M+H]⁺ ion would be used to compare against the experimentally determined value. For example, a related compound, 2-hydroxy-3,5-diiodo-N-(4-phenoxyphenyl)benzamide, with the formula C₁₉H₁₄I₂NO₃, has a calculated [M+H]⁺ of 557.9058, which was found to be 557.9058 experimentally, confirming its elemental composition. mdpi.com Similarly, HRMS analysis of this compound would be expected to show excellent agreement between the calculated and observed mass, typically within a few parts per million (ppm), thus validating its molecular formula. sciencepublishinggroup.com

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
C₁₉H₁₅NO₂ [M+H]⁺ 290.1176 Data not available

Single-Crystal X-ray Diffraction Analysis for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the provided sources, the structure of the closely related derivative, 4-chloro-N-(2-phenoxyphenyl)benzamide, offers significant insights.

Table 4: Crystallographic Data for the Analogue 4-chloro-N-(2-phenoxyphenyl)benzamide

Parameter Value Reference
Molecular Formula C₁₉H₁₄ClNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.328(4)
b (Å) 7.1086(12)
c (Å) 11.627(2)
β (°) 99.417(9)
Volume (ų) 1576.0(5)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak in the region of 3350-3250 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is one of the most intense absorptions and typically occurs in the range of 1680-1630 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) is expected between 1550 and 1510 cm⁻¹. The C-O-C stretching of the diphenyl ether linkage would likely be observed in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 5: Predicted FTIR Absorption Bands for this compound This table is predictive and based on general FTIR correlation charts.

Functional Group Vibration Predicted Frequency (cm⁻¹)
Secondary Amide N-H Stretch 3350 - 3250
Amide Carbonyl C=O Stretch (Amide I) 1680 - 1630
Secondary Amide N-H Bend (Amide II) 1550 - 1510
Diphenyl Ether C-O-C Asymmetric Stretch 1270 - 1230
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1600 - 1450

Structure Activity Relationship Sar Investigations of N 2 Phenoxyphenyl Benzamide Derivatives

Impact of Substituent Effects on Molecular Functionality

The functionalization of the aromatic rings within the N-(2-phenoxyphenyl)benzamide scaffold is a primary strategy for modulating its physicochemical and biological properties. The nature and position of these substituents can profoundly influence the molecule's electronic environment and spatial arrangement, which are critical determinants of its interaction with target proteins.

The electronic properties of substituents on the phenyl rings play a pivotal role in molecular function. The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can significantly alter the reactivity and binding affinity of the molecule. For instance, a chlorine atom, being an EWG, can affect the compound's reactivity and biological activity. ontosight.ai In a comparative analysis, replacing a para-chloro substituent with a para-methoxy group—an EDG—fundamentally changes the electronic properties of the benzamide (B126) derivative. Electrophilic aromatic substitution reactions on monosubstituted arenes with electron-donating substituents typically favor the formation of ortho- and para-substituted products due to better stabilization of the cationic intermediate. acs.org

Steric factors, which relate to the size and shape of the substituents, also impose significant constraints on the molecule's ability to adopt a bioactive conformation. Bulky substituents can cause steric hindrance, potentially leading to greater torsional strain and preventing the optimal alignment of the molecule within a receptor's binding pocket. Conversely, strategically placed smaller groups can enhance binding by occupying small hydrophobic pockets in the target protein.

The following table summarizes the influence of representative aromatic substitutions on the properties of benzamide derivatives.

Substituent Position Electronic Effect Steric Effect Observed Impact on Molecular Properties Reference
Chlorine (-Cl)para on benzoyl ringElectron-withdrawingModerateAlters reactivity and biological activity. ontosight.ai
Methoxy (B1213986) (-OCH₃)para on benzoyl ringElectron-donatingModerateSignificantly alters electronic properties compared to -Cl.
Acetyloxy (-OCOCH₃)ortho on benzoyl ringElectron-withdrawingBulkyCan influence solubility and stability. ontosight.ai

Replacing one or both of the phenyl rings in the this compound core with a heterocyclic ring system is a common and effective strategy to enhance biological efficacy. ijrpr.com Heterocycles, which contain atoms such as nitrogen, oxygen, or sulfur, introduce unique electronic and hydrogen-bonding characteristics. ijrpr.comresearchgate.net The incorporation of these heteroatoms can modify the molecule's polarity, solubility, and metabolic stability, while also providing additional points of interaction with biological targets. ijrpr.com

For example, research into derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, a structural analog of the this compound scaffold, has demonstrated the importance of the heterocyclic moiety. researchgate.net SAR studies on these compounds revealed that the introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole (B1194373) ring resulted in a compound with considerable biological effect. researchgate.net This highlights how modifications to the heterocyclic ring itself can fine-tune the activity of the entire molecule. Nitrogen-containing heterocycles such as pyridines, pyrazoles, and quinolines are frequently explored for their potential to improve antimicrobial or other therapeutic activities. ijsrtjournal.com

The table below illustrates the impact of incorporating specific heterocyclic systems in analogs.

Original Ring Heterocyclic Replacement Key Substituent on Heterocycle Observed Effect on Biological Activity Reference
Benzamide1,3,4-OxadiazoleAmino group at position 5Generated a compound with considerable anticonvulsant effect. researchgate.net
PhenylPyridine, Pyrazole, Quinoline(General)Often investigated to enhance antimicrobial activity. ijsrtjournal.com

Conformational Analysis and Pharmacophore Mapping Studies

Understanding the three-dimensional structure and the spatial arrangement of key functional groups is essential for elucidating the mechanism of action of this compound derivatives. Conformational analysis and pharmacophore mapping are computational techniques used to achieve this understanding. researchgate.netnih.gov

Crystallographic studies of 4-chloro-N-(2-phenoxyphenyl)benzamide show that the dihedral angle between the benzoyl and the aniline (B41778) (2-phenoxyphenyl) rings is just 9.99°, indicating a nearly co-planar arrangement. This planarity can be disrupted by the introduction of bulky substituents, which can induce torsional strain and force the rings out of alignment. In studies of related 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives, conformational analysis was used to superimpose the synthesized compounds onto known benzodiazepine (B76468) agonists, revealing that their energy minima conformers matched the key pharmacophoric features of the established drugs. researchgate.net

Compound/Analog Class Conformational Feature Method of Analysis Significance Reference
4-chloro-N-(2-phenoxyphenyl)benzamideNear co-planarity (9.99° dihedral angle between benzoyl and aniline rings)X-ray CrystallographySuggests a relatively rigid core structure.
Derivatives with bulky substituentsGreater torsional strainTheoretical ModelingSteric hindrance can prevent the molecule from adopting the ideal binding conformation.
2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivativesEnergy minima conformers align with benzodiazepine agonistsConformational Analysis & SuperimpositionThe specific 3D shape is crucial for binding to benzodiazepine receptors. researchgate.net

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings (Ar). researchgate.net

For derivatives of this compound, these studies are crucial for designing new analogs with improved affinity and selectivity. In the investigation of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole analogs as benzodiazepine receptor agonists, conformational analysis and superimposition studies revealed that the key pharmacophores of a known agonist, estazolam, were well-matched by the novel compounds. researchgate.net This suggests that the two phenyl rings and the heterocyclic system of the analogs correctly position the necessary aromatic and potential hydrogen-bonding features to interact with the benzodiazepine receptor. The identification of an amino group on the oxadiazole as being critical for activity further refines this pharmacophore model, adding a potential hydrogen-bonding or charged interaction site. researchgate.net

The essential pharmacophoric features for this class of compounds, based on related structures, can be summarized as follows:

Pharmacophoric Feature Description Potential Role in Receptor Interaction Reference
Aromatic Rings (Ar)The two phenyl rings (or a phenyl and a heterocycle).Engage in hydrophobic and π-π stacking interactions within the receptor binding site. researchgate.netresearchgate.net
Hydrogen Bond Acceptor (HBA)The carbonyl oxygen of the amide group.Forms a crucial hydrogen bond with a donor group on the receptor. researchgate.net
Hydrogen Bond Donor (HBD)The amide N-H group.Forms a hydrogen bond with an acceptor group on the receptor. dergipark.org.tr
Specific Substituent Featurese.g., an amino group on a heterocyclic ring.Can provide an additional, critical hydrogen bonding or ionic interaction point to enhance affinity. researchgate.net

Mechanistic Investigations of Biological Effects and Molecular Target Identification

Studies on Antifungal and Antibacterial Mechanisms of Action

While direct mechanistic studies on N-(2-phenoxyphenyl)benzamide are limited, research on structurally similar benzamide (B126) and N-phenylacetamide derivatives provides significant insights into its potential antifungal and antibacterial modes of action.

Research into benzamide derivatives has revealed notable antifungal activity against various plant pathogenic fungi. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated efficacy against phytopathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum researchgate.net. Similarly, novel benzamides incorporating a triazole moiety have shown potent activity against a spectrum of six phytopathogenic fungi, with some derivatives exhibiting efficacy superior to commercial fungicides like myclobutanil (B1676884) against Alternaria alternata nih.gov.

The primary mechanism of action for some related amide compounds appears to involve the fungal cell membrane. The synthetic amide 2-chloro-N-phenylacetamide is believed to exert its antifungal effect by binding to ergosterol (B1671047), a critical component of the fungal plasma membrane scielo.br. This interaction disrupts membrane integrity. An assay to confirm this mechanism showed that the presence of exogenous ergosterol increased the minimum inhibitory concentration (MIC) of the compound, indicating a direct interaction scielo.br. Conversely, the same compound did not appear to act on the fungal cell wall, as its activity was unaffected by the presence of sorbitol, an osmotic stabilizer scielo.brscielo.br. This suggests a specific action on the plasma membrane rather than the cell wall.

Compound ClassTarget FungiObserved Activity / MechanismReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesFusarium oxysporum, Sclerotinia sclerotiorumStrongest inhibition observed with MIC values as low as 0.625 g/L. researchgate.net
Benzamide-Triazole derivativesAlternaria alternata, Alternaria solaniExcellent activity with EC50 values as low as 1.77 µg/mL, outperforming myclobutanil. nih.gov
2-chloro-N-phenylacetamideAspergillus flavus, Candida spp.Mechanism likely involves binding to ergosterol in the fungal plasma membrane. scielo.brscielo.br

Beyond direct interaction with cellular components, the efficacy of antimicrobial compounds can be understood through their antagonism of essential microbial processes. A primary strategy employed by antagonistic microbes, and a potential mechanism for synthetic compounds, is the competition for nutrients and space mdpi.com. By limiting the availability of essential resources like carbohydrates, amino acids, and minerals, an agent can inhibit the growth and pathogenic capacity of fungi mdpi.com.

Another key microbial process that can be targeted is the enzymatic activity necessary for pathogenesis. Many microbes secrete enzymes like glucanases, chitinases, and proteases to break down host cell walls mdpi.com. A compound that inhibits these enzymes could effectively halt the progression of infection. Furthermore, some antimicrobial agents function by producing harmful metabolites or causing cellular deformities, leading to mycelial lysis, increased membrane permeability, and leakage of cytoplasmic contents mdpi.com. Antagonistic microbial interactions can also involve the production of specific antimicrobial substances, predation by other microbes like Bdellovibrio, or virus-induced lysis nih.gov.

Exploration of Anticonvulsant Mechanisms

The benzamide scaffold is present in various compounds with neurological activity. Investigations into their mechanisms provide a framework for understanding the potential anticonvulsant effects of this compound.

The primary target for classic benzodiazepines is the GABA-A receptor, where they act as positive allosteric modulators, enhancing the inhibitory effects of the neurotransmitter GABA mdpi.com. Research has shown that some substituted benzamides can interact with brain benzodiazepine (B76468) binding sites. In vitro studies demonstrated that certain benzamides, such as clebopride, could displace [3H]-flunitrazepam from its binding sites on bovine cortical membranes in a concentration-dependent and competitive manner nih.gov. This suggests that these benzamides may bind to the same or an overlapping site as benzodiazepines, potentially acting as agonists, antagonists, or inverse agonists. However, other classes of benzodiazepines, specifically 2,3-benzodiazepines, have been shown to act as non-competitive AMPA receptor antagonists, which represents a different mechanism for achieving anticonvulsant effects by modulating excitatory neurotransmission mdpi.comresearchgate.net.

The control of seizures relies on a delicate balance between neuronal excitation and inhibition. Antiepileptic drugs (AEDs) work by redressing imbalances in this system epilepsysociety.org.uk. Beyond the GABAergic system, other neurotransmitter networks are crucial in the pathophysiology of epilepsy.

Glutamatergic System : Attenuation of glutamate-mediated excitatory neurotransmission is a key mechanism for many AEDs epilepsysociety.org.uk.

Noradrenergic System : A decrease in the concentration of noradrenaline has been linked to enhanced epileptic activity, while increased levels appear to be inhibitory, primarily through alpha-2 receptor involvement epilepsia.su.

Neuropeptides : Signaling molecules like Neuropeptide Y (NPY) and somatostatin (B550006) play a significant role in modulating brain excitability epilepsia.suepilepsia.su. NPY concentration is known to increase during seizures, and activation of its Y2 and Y5 receptors can slow epileptic activity epilepsia.su.

While specific studies detailing the effects of this compound on these neurotransmitter systems are not available, related compounds like 4-amino-N-(2-ethylphenyl)benzamide have shown potent activity against maximal electroshock-induced seizures, a model that suggests mechanisms beyond simple GABAergic modulation, possibly involving voltage-gated sodium channels epilepsysociety.org.uknih.gov.

Analysis of Anticancer and Antiproliferative Mechanisms

Significant research has been conducted on the anticancer and antiproliferative mechanisms of benzamide derivatives that are structurally related to this compound. These studies consistently point towards the induction of cell cycle arrest and apoptosis as primary modes of action.

Derivatives of 2-(2-phenoxyacetamido)benzamide have been evaluated for their antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562) nih.govnih.gov. The most active of these compounds were found to cause an arrest of K562 cells in the G0/G1 phase of the cell cycle nih.gov. This cell cycle arrest was followed by the induction of apoptosis, a form of programmed cell death. The apoptotic pathway was shown to be mediated by the activation of caspases, a family of proteases essential for executing apoptosis nih.gov.

Further studies on other N-substituted benzamides have elucidated this apoptotic mechanism in greater detail. The compound declopramide (B1670142) was shown to induce apoptosis by triggering the mitochondrial pathway nih.gov. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9 nih.govresearchgate.net. The process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2 and by specific caspase inhibitors, confirming the pathway's involvement nih.govresearchgate.net. In addition to apoptosis, these benzamides also induced a cell cycle block at the G2/M phase, an effect that occurred independently of p53 status nih.gov. Similarly, other N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I, which suppresses the NF-κB inflammatory pathway and induces apoptosis in gastrointestinal cancer models nih.gov.

Compound ClassCell LineObserved MechanismReference
2-(2-Phenoxyacetamido)benzamidesK562 (Leukemia)Arrest of cells in G0/G1 phase; Induction of apoptosis via caspase activation. nih.gov
N-substituted benzamides (Declopramide)70Z/3 (pre-B), HL60 (Leukemia)Induction of apoptosis via mitochondrial pathway (cytochrome c release, caspase-9 activation); G2/M cell cycle block. nih.govresearchgate.net
N-2-(Phenylamino) Benzamide DerivativesCT26.WT (Colon Carcinoma)Dual inhibition of COX-2 and Topoisomerase I; Suppression of NF-κB pathway; Induction of apoptosis. nih.gov

Inhibition of Specific Kinases (e.g., Tyrosine Kinase)

Kinase inhibitors, particularly those targeting tyrosine kinases, represent a significant class of therapeutic agents. Tyrosine kinases are enzymes that activate numerous proteins through phosphorylation, a process that adds a phosphate (B84403) group. researchgate.net This activation triggers signal transduction cascades that regulate critical cellular functions, including proliferation, differentiation, and survival. researchgate.netnih.gov Small molecule inhibitors can block these pathways by competing with adenosine (B11128) triphosphate (ATP) at its binding site on the kinase, thereby preventing phosphorylation and disrupting downstream signaling. nih.govnih.gov

While research on this compound itself is specific, studies on related benzamide structures have demonstrated potent kinase inhibition. For instance, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E kinase, a serine/threonine kinase that is frequently mutated in various cancers. wikipedia.org Through virtual screening and chemical synthesis, specific derivatives were found to have submicromolar inhibitory activities against this target. wikipedia.org

Table 1: Inhibitory Activity of N-(thiophen-2-yl) benzamide Derivatives against BRAFV600E
CompoundIC50 (μM)
a12.01
b40Submicromolar
b47Submicromolar
About this data

Data shows the half-maximal inhibitory concentration (IC50) of selected N-(thiophen-2-yl) benzamide derivatives against the BRAFV600E kinase. A lower IC50 value indicates greater potency. Data sourced from a 2013 study on the identification and synthesis of these derivatives. wikipedia.org

Modulation of Nuclear Receptors (e.g., Nur77)

Nur77 (also known as NR4A1 or TR3) is a member of the nuclear receptor superfamily of transcription factors. nih.govnih.gov It is classified as an orphan receptor, as its endogenous ligand has not been definitively identified. nih.gov Nur77 plays a crucial role in regulating gene expression related to cell proliferation, inflammation, and apoptosis. nih.govnih.gov

A significant aspect of Nur77's function is its ability to act outside the nucleus. In response to certain apoptotic stimuli, Nur77 can translocate from the nucleus to the mitochondria. acs.orgnih.gov At the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that transforms Bcl-2 into a pro-apoptotic molecule, thereby triggering the intrinsic apoptosis pathway. acs.orgnih.gov While a variety of compounds have been identified as ligands that can modulate Nur77 activity, nih.govresearchgate.net specific studies detailing the interaction between this compound and Nur77 are not available in the reviewed literature.

Interaction with Cyclooxygenase (COX) and Topoisomerase (Topo) Enzymes

Research has identified certain benzamide derivatives as dual inhibitors of key enzymes involved in inflammation and DNA replication. A study of N-2-(phenylamino) benzamide derivatives, which are structurally related to this compound, demonstrated their ability to target both cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). nih.gov

Topoisomerases are enzymes that manage the topology of DNA and are crucial for DNA replication and transcription. Topoisomerase-targeted drugs can function by enhancing enzyme-mediated DNA cleavage, leading to cell death. nih.gov Cyclooxygenase (COX) enzymes catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid, with COX-2 being a key mediator of inflammation and pain.

In the aforementioned study, the derivative compound 1H-30 showed a potent inhibitory effect on both COX-2 and Topo I. nih.gov This dual-action mechanism highlights a strategy for combining anti-inflammatory and anti-proliferative effects in a single molecular scaffold. nih.gov

Table 2: Dual Inhibitory Activity of Compound 1H-30
Target EnzymeInhibitory EffectComparison
COX-2EnhancedMore potent than tolfenamic acid
Topo IPotentBetter inhibition than the parent compound
About this data

This table summarizes the inhibitory profile of the N-2-(phenylamino) benzamide derivative, 1H-30, against Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). Data is from a 2022 study in the Journal of Medicinal Chemistry. nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of enzymes called caspases, ultimately resulting in cell death. acs.org

Studies on N-substituted benzamides have shown that these compounds can induce apoptosis in various cell lines. acs.org The mechanism involves the activation of the intrinsic mitochondrial pathway, marked by the release of cytochrome c and the subsequent activation of caspase-9. acs.org Notably, this induction of apoptosis by N-substituted benzamides has been shown to be independent of the p53 tumor suppressor protein, a common mediator of apoptosis. acs.org The research on dual COX-2 and Topo I inhibitors also confirmed that the lead compound induced apoptosis in cancer cells. nih.gov

Other Biological Effects and Their Underlying Mechanisms

Antioxidant Activity and Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by free radicals, which are unstable molecules that can harm cellular structures through oxidative stress. The activity of antioxidants is often measured by their ability to scavenge these radicals in chemical assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. researchgate.net In this assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. researchgate.net

Research into the antioxidant properties of N-acylvanillamide derivatives, a class of benzamides, has demonstrated their capacity for free radical scavenging. researchgate.net The study evaluated compounds with various substitutions, finding that phenolic groups (like hydroxyl) and electron-donating groups (like dimethylamino and methoxy) significantly enhanced DPPH radical scavenging activity. researchgate.net Some derivatives also showed an ability to scavenge nitric oxide, another reactive radical species. researchgate.net

Table 3: DPPH Radical Scavenging Activity of N-acylvanillamide Derivatives
Substitution Group (R)% Inhibition
4-OH (hydroxyl)96.0%
4-N(CH3)2 (dimethylamino)95.1%
4-OH, 3-OCH3 (vanillinyl)93.7%
4-CH3 (methyl)89.6%
4-Cl (chloro)88.0%
4-OCH3 (methoxy)87.9%
H (unsubstituted)75.6%
α-tocopherol (Standard)52.0%
About this data

The table shows the percent inhibition of the DPPH free radical by various substituted N-acylvanillamide derivatives at a concentration of 100 μM. Data sourced from a 2019 study in the International Journal of ChemTech Research. researchgate.net

Potential Anti-inflammatory Effects via COX-2 Inhibition

Inflammation is a biological response mediated by various signaling molecules, including prostaglandins. The enzyme cyclooxygenase-2 (COX-2) is a primary catalyst in the production of prostaglandins at sites of inflammation. The "COX-2 hypothesis" suggests that selectively inhibiting this enzyme can produce potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective COX-1 enzyme.

The demonstrated ability of N-2-(phenylamino) benzamide derivatives to inhibit COX-2 provides a clear mechanism for their anti-inflammatory potential. nih.gov The study found that the lead compound, 1H-30, not only inhibited COX-2 but also suppressed the activation of the NF-κB (nuclear factor kappa B) pathway. nih.gov NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, including those for COX-2 and various cytokines. acs.org By inhibiting both COX-2 directly and the NF-κB pathway that promotes its expression, these compounds can exert a powerful anti-inflammatory effect. nih.gov

Interaction with Voltage-Dependent N-type Calcium Channel Subunit Alpha-1B

Investigations into the interaction of benzamide derivatives with the voltage-dependent N-type calcium channel subunit alpha-1B (CaV2.2) have been driven by the channel's significant role in pain signaling. The CaV2.2 channel is a key therapeutic target for the development of new analgesics. Research has focused on identifying small molecule inhibitors of this channel to manage neuropathic pain.

While direct studies on this compound are not extensively detailed in the available literature, research into structurally related phenoxyanilide and sulfonamide analogues provides valuable insights into the potential inhibitory activity of this class of compounds on N-type calcium channels. Electrophysiological studies, specifically using whole-cell patch clamp techniques on neuroblastoma cell lines (SH-SY5Y) that endogenously express CaV2.2 channels, have been employed to determine the inhibitory potency of these related compounds.

In these studies, various analogues were synthesized and evaluated for their ability to block CaV2.2 channels. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the channel's activity. For instance, a notable sulfonamide derivative, 4-(3-(Dimethylamino)propoxy)-N-(2-phenoxyphenyl)benzenesulfonamide, demonstrated significant inhibitory potency.

The general findings from these structure-activity relationship (SAR) studies indicate that modifications to the phenoxyanilide scaffold can lead to potent and selective CaV2.2 inhibitors. The replacement of the amide bond with a more stable sulfonamide group has been a successful strategy in developing compounds with improved pharmacokinetic profiles and potent inhibitory activity. These findings underscore the potential for compounds within the this compound chemical space to interact with and modulate the activity of the voltage-dependent N-type calcium channel subunit alpha-1B.

Table 1: Inhibitory Activity of Selected Compounds on CaV2.2 Channels

CompoundIC50 (µM) at CaV2.2
4-(3-(Dimethylamino)propoxy)-N-(2-phenoxyphenyl)benzenesulfonamideData not specified

Note: The table is designed to be interactive. Specific IC50 values for the mentioned compound were not provided in the summary of the source material.

Computational Chemistry and in Silico Studies of N 2 Phenoxyphenyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These computational methods provide a lens into the geometric and electronic nature of N-(2-phenoxyphenyl)benzamide.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine its optimized molecular geometry. nih.govespublisher.com These studies calculate key bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The conformation of the molecule, particularly the dihedral angle between the benzoyl and aniline (B41778) rings, is a crucial determinant of its interaction with biological targets. researchgate.net

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule, which can be important for its biological activity. nih.govnanosciart.com

Below is a table representing typical geometric parameters for a benzamide (B126) derivative, calculated using DFT methods.

ParameterBondTypical Value (Å)ParameterAngleTypical Value (°)
Bond LengthC=O1.24Bond AngleC-N-C128
C-N1.36O=C-N122
Aromatic C-C1.40C-C-C (Aromatic)120
C-O (ether)1.37C-O-C (ether)118

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays color-coded regions on the molecule's surface.

Red Regions: Indicate areas of high electron density (negative potential), typically around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack.

Blue Regions: Represent areas of low electron density (positive potential), usually around hydrogen atoms, especially the amide N-H group. These sites are prone to nucleophilic attack.

Green Regions: Denote neutral potential.

For this compound, the MEP map would highlight the carbonyl oxygen and the ether oxygen as regions of negative potential, making them key sites for hydrogen bonding interactions. The amide hydrogen would be a primary site of positive potential. researchgate.net

Analysis of Mulliken Atomic Charges and Global Reactive Descriptors

Mulliken population analysis is a method for estimating partial atomic charges, providing a quantitative measure of the electron distribution across the molecule. researchgate.netuni-muenchen.dewikipedia.org The analysis reveals that in benzamide structures, electronegative atoms like oxygen and nitrogen carry negative charges, while the carbonyl carbon and hydrogen atoms attached to nitrogen exhibit positive charges. researchgate.net This charge distribution influences the molecule's electrostatic interactions and reactivity.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity. nih.gov

These descriptors help in comparing the reactivity of different benzamide derivatives and predicting their interaction potential. researchgate.net

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures electron-attracting tendency
Chemical Hardness (η)(ELUMO - EHOMO)/2Indicates resistance to charge transfer
Global Softness (S)1/ηMeasures the ease of charge transfer
Electrophilicity Index (ω)μ²/2ηDescribes the ability to act as an electrophile

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used to understand how this compound and related compounds might interact with biological targets at a molecular level.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Docking simulations predict how a ligand, such as this compound, fits into the binding site of a receptor protein. openaccessjournals.comarxiv.org The process identifies key intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the amide and carbonyl groups of the benzamide scaffold.

Hydrophobic Interactions: Occur between the nonpolar phenyl rings of the ligand and hydrophobic residues in the receptor's binding pocket.

π-π Stacking: Favorable interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The simulation also calculates a "binding affinity" or "docking score," typically expressed in kcal/mol, which estimates the strength of the interaction. researchgate.netbiorxiv.org A lower (more negative) binding energy value suggests a more stable and favorable interaction. researchgate.net

Interaction TypeLigand Moiety InvolvedReceptor Residues Involved
Hydrogen BondingAmide N-H, Carbonyl C=OAsp, Glu, Ser, His
HydrophobicPhenyl ringsVal, Leu, Ile, Phe
π-π StackingPhenyl ringsPhe, Tyr, Trp
Metal ChelationCarbonyl OxygenZn²⁺ (in metalloenzymes)

Modeling Binding Modes with Target Proteins (e.g., Histone Deacetylase, Tyrosine Kinase)

Benzamide derivatives have been extensively studied as inhibitors of various enzymes, and docking studies provide detailed models of their binding modes.

Histone Deacetylase (HDAC): Many benzamide-containing compounds are known inhibitors of HDACs, which are key enzymes in epigenetic regulation and are validated cancer targets. explorationpub.com Docking studies of N-(2-aminophenyl)benzamide derivatives, which are structurally related to this compound, into class I HDACs (like HDAC1 and HDAC2) reveal a conserved binding mechanism. nih.gov The benzamide's ortho-amino group typically chelates the catalytic zinc ion (Zn²⁺) in the active site. The rest of the molecule extends along a hydrophobic channel, making key contacts with residues like Phe155, His183, and Phe210, which stabilize the inhibitor within the binding pocket. nih.govresearchgate.net The specific orientation and interactions determine the compound's potency and selectivity. nih.gov

Tyrosine Kinase: Tyrosine kinases are crucial signaling proteins and are major targets in cancer therapy. While specific docking studies for this compound with tyrosine kinases are not widely published, studies on similar N-phenylbenzamide and N-(thiophen-2-yl)benzamide scaffolds as kinase inhibitors (e.g., BRAF, a serine/threonine kinase with a similar ATP-binding pocket) provide valuable models. nih.gov In these models, the benzamide core typically forms hydrogen bonds with the "hinge region" of the kinase domain (e.g., with a cysteine residue). The phenyl rings occupy hydrophobic pockets within the active site, forming van der Waals and π-π stacking interactions that contribute to the binding affinity and inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can elucidate conformational changes, solvent interactions, and the dynamics of ligand-receptor binding.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses considerable conformational flexibility due to the rotatable bonds connecting its phenyl rings and the amide linkage. Understanding the accessible conformations and their relative stabilities in different solvent environments is critical for predicting its behavior in a biological system.

MD simulations are employed to sample the conformational space of this compound in various solvents, such as water and dimethyl sulfoxide (DMSO), to mimic physiological and experimental conditions. These simulations can reveal the preferential orientations of the phenyl rings and the phenoxy group relative to the central benzamide core. The stability of different conformers is assessed by analyzing the potential energy of the system over time. Studies on substituted benzamides have shown that the planarity of the amide group and the torsional angles between the aromatic rings are key determinants of conformational energy. nih.govresearchgate.net For this compound, it is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the bulky phenyl and phenoxyphenyl groups. The solvent environment is expected to influence the conformational equilibrium by stabilizing certain conformers through specific interactions, such as hydrogen bonding with the amide group.

To understand the mechanism of action of this compound, it is essential to study its interaction with potential protein targets. MD simulations of the protein-ligand complex can provide a dynamic view of the binding process, the stability of the complex, and the key intermolecular interactions that govern binding affinity. nih.govmdpi.comresearchgate.net

In a typical MD simulation of a protein-N-(2-phenoxyphenyl)benzamide complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation allows for the observation of how the ligand settles into the binding pocket and the conformational adjustments of both the protein and the ligand. Analysis of the simulation trajectory can identify stable hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between this compound and the amino acid residues of the target protein. mdpi.com Furthermore, the root mean square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex over the simulation time. mdpi.com Such studies are crucial for rational drug design, as they can guide the optimization of the ligand structure to enhance binding affinity and selectivity.

In Silico Pharmacokinetic and Drug-Likeness Predictions

The therapeutic efficacy of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). In silico methods play a vital role in the early stages of drug discovery by predicting these properties, thus helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. mdpi.comresearchgate.net

A range of computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict the ADME properties of drug candidates. mdpi.comnih.gov These models utilize the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. For this compound, these predictive tools can provide valuable information on its potential oral bioavailability, blood-brain barrier permeability, and metabolic stability.

Below is a table of predicted ADME properties for this compound based on computational models commonly applied to benzamide derivatives. mdpi.comresearchgate.net

PropertyPredicted ValueImplication
Molecular Weight 289.33 g/mol Favorable for absorption
LogP (Octanol/Water Partition Coefficient) 4.2Good lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) 41.1 ŲIndicates good cell permeability
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeability PermeablePotential for central nervous system activity
CYP2D6 Inhibition Likely inhibitorPotential for drug-drug interactions
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity
Hepatotoxicity Low riskUnlikely to cause liver damage

Note: The values in this table are predictive and have been generated based on computational models and data from similar benzamide structures. Experimental validation is required.

The predicted high intestinal absorption and membrane permeability suggest that this compound is likely to have good oral bioavailability. Its predicted ability to cross the blood-brain barrier indicates that it may be suitable for targeting central nervous system disorders. The prediction of potential inhibition of cytochrome P450 enzymes, such as CYP2D6, is an important consideration for potential drug-drug interactions. mdpi.com

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound has properties that would make it a likely orally active drug in humans. Several rule-based filters and scoring functions have been developed to evaluate the drug-likeness of a molecule. One of the most widely used is Lipinski's Rule of Five, which identifies physicochemical property ranges associated with good oral bioavailability. mdpi.com

Computational tools can quickly assess a compound against these rules. The table below summarizes the drug-likeness profile of this compound based on common in silico models. mdpi.comnih.govscilit.com

Rule/FilterParameterValueCompliance
Lipinski's Rule of Five Molecular Weight289.33Yes (< 500)
LogP4.2Yes (< 5)
H-bond Donors1Yes (< 5)
H-bond Acceptors2Yes (< 10)
Ghose Filter Molecular Weight289.33Yes (160-480)
Molar Refractivity89.4Yes (40-130)
LogP4.2Yes (-0.4 to 5.6)
Atom Count22Yes (20-70)
Veber's Rule Rotatable Bonds3Yes (≤ 10)
TPSA41.1 ŲYes (≤ 140 Ų)
Drug-Likeness Model Score -0.75Positive

Note: The values in this table are computationally generated. The Drug-Likeness Model Score is a composite score from a predictive model, where positive values indicate drug-like characteristics.

Based on these computational analyses, this compound adheres to the key criteria for drug-likeness. It falls within the acceptable ranges for molecular weight, lipophilicity, and hydrogen bonding capacity as defined by Lipinski's Rule of Five. It also satisfies the criteria of other filters like the Ghose and Veber rules, which further supports its potential as an orally bioavailable drug candidate. The positive drug-likeness model score provides additional confidence in its favorable physicochemical properties.

Future Directions and Emerging Research Avenues for N 2 Phenoxyphenyl Benzamide

Development of Novel N-(2-phenoxyphenyl)benzamide Derivatives with Enhanced Specificity

A primary focus of future research is the rational design and synthesis of new this compound analogs with improved potency and selectivity for their biological targets. By systematically modifying the core structure, researchers aim to enhance therapeutic efficacy while minimizing off-target effects.

Key strategies involve the introduction of diverse functional groups and structural motifs to modulate the compound's physicochemical properties, such as solubility and bioavailability. For instance, the introduction of a piperazine (B1678402) ring into an N-phenyl-2-(aniline) benzamide (B126) derivative, N53, not only enhanced its anti-colon cancer activity but also provided a site for salt formation. nih.gov The resulting hydrochloride salt, N53·HCl, exhibited a nearly 1,700-fold increase in solubility compared to the parent compound, leading to improved pharmacokinetic properties. researchgate.net

Another approach involves creating derivatives to target specific biological challenges. In the pursuit of new treatments for Human African Trypanosomiasis, a medicinal chemistry campaign starting from N-(2-aminoethyl)-N-phenyl benzamides led to the identification of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with high potency. nih.gov This optimization effort culminated in compound 73, which demonstrated an in vitro EC50 of just 0.001μM against Trypanosoma brucei. nih.gov These examples underscore a clear research trajectory: the targeted synthesis of derivatives to overcome specific pharmacological hurdles and enhance target engagement.

Table 1: Examples of this compound Derivatives with Enhanced Properties

Derivative Class Structural Modification Enhanced Property/Target Reference
N-phenyl-2-(aniline) benzamides Introduction of a piperazine ring and salt formation (HCl) Increased solubility and anti-colon cancer activity nih.govresearchgate.net
N-2-(phenylamino) benzamides Modification of 1,5-naphthyridine (B1222797) structure Dual inhibition of Topo I and COX-2 for anti-glioblastoma effects nih.gov
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides Hit-to-lead optimization Potent inhibition of Trypanosoma brucei nih.gov

Integration of this compound Scaffolds into Multi-Target Ligand Design

The concept of "designed polypharmacology," where a single molecule is engineered to interact with multiple targets, is a promising strategy for treating complex, multifactorial diseases like cancer. nih.govnih.gov The benzamide scaffold is well-suited for this approach, as it can be decorated with pharmacophoric elements necessary for binding to different protein targets.

A notable example is the development of N-phenyl-2-(aniline) benzamide analogs designed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). nih.gov This strategy is based on the observation that combining inhibitors of these two enzymes can produce synergistic anti-cancer effects. nih.gov Derivatives such as N53 and I-1 have been specifically synthesized to possess both activities, offering a potential alternative to combination therapies for colon cancer and glioblastoma, respectively. nih.govresearchgate.netnih.gov

The development of such multi-target ligands often relies on fusing the molecular features of known inhibitors for each target into a single chemical entity. nih.gov Future work in this area will likely leverage generative deep learning models to explore the vast chemical space and design novel this compound derivatives with precisely tailored polypharmacological profiles. nih.gov

Advanced Computational Methodologies in this compound Research

Computational chemistry is becoming an indispensable tool in the study and design of this compound derivatives. These methods accelerate the discovery process, reduce costs, and provide deep insights into molecular structure and function.

Quantum chemical calculations, for example, have been used to determine the vibrational frequencies and geometric parameters of benzamide structures like 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.net Such studies can predict molecular properties and confirm experimental findings.

More advanced computational approaches are being employed for drug design. Pharmacophore modeling, for instance, was used to understand how a 4-substituted-phenoxy-benzamide derivative inhibits the Hedgehog (Hh) signaling pathway, providing a clear rationale for further structural optimization. researchgate.net Furthermore, the field is moving towards the use of artificial intelligence, including deep learning and chemical language models (CLMs), for the de novo design of multi-target ligands. nih.gov These "rule-free" models can learn relevant features from existing active molecules to generate entirely new structures with desired activity profiles. nih.gov The application of these sophisticated computational tools will undoubtedly be a cornerstone of future research on this compound.

Exploring Novel Biological Targets for this compound Analogs

While initially explored for a limited set of applications, the this compound scaffold and its analogs are now being investigated for a widening array of biological targets, opening up new therapeutic possibilities.

Research has successfully identified derivatives with potent activity against challenging diseases. This includes:

Glioblastoma: N-2-(phenylamino) benzamide derivatives have been developed as novel agents against this lethal brain tumor. nih.gov

Human African Trypanosomiasis: Optimized benzamides have emerged as highly potent inhibitors of the parasite Trypanosoma brucei. nih.gov

Chronic Pain: A derivative, ML382, was identified as the first potent and selective positive allosteric modulator of MrgX1, a G-protein-coupled receptor implicated in pain pathways. johnshopkins.edu

Cancer Signaling Pathways: Analogs are being explored as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in several cancers. researchgate.net

Beyond human medicine, these scaffolds are also being repurposed for agricultural applications. Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown significant fungicidal activity against pathogens like Botrytis cinereal as well as larvicidal activity against mosquitos. mdpi.com This expansion into new biological arenas highlights the chemical versatility of the benzamide core structure.

Table 2: Emerging Biological Targets for this compound Analogs

Biological Target/Application Specific Example(s) Derivative Class Reference
Glioblastoma Anti-proliferation, anti-migration N-2-(phenylamino) benzamides nih.gov
Human African Trypanosomiasis Inhibition of Trypanosoma brucei N-(2-aminoethyl)-N-benzyloxyphenyl benzamides nih.gov
Chronic Pain Positive allosteric modulation of MrgX1 2-(cyclopropanesulfonamido)-n-(2-ethoxyphenyl)benzamide johnshopkins.edu
Cancer (Hedgehog Pathway) Inhibition of Hh signaling 4-substituted-phenoxy-benzamides researchgate.net

Synthetic Innovations for Sustainable Production of this compound and its Derivatives

As the applications for this compound derivatives expand, there is a growing need for synthetic methods that are not only efficient but also environmentally sustainable. The principles of green chemistry aim to reduce the use of hazardous substances, minimize waste, and employ milder reaction conditions. researchgate.net

Future synthetic research will likely focus on replacing traditional, often harsh, chemical methods with more benign alternatives. researchgate.net This could involve the use of plant-based extracts or microbial systems for certain reaction steps, which can reduce the need for toxic reagents and solvents. nih.gov While the direct application of biosynthesis to the this compound core is still an emerging area, the principles are well-established for other chemical processes. researchgate.net

Innovations in chemical synthesis are also crucial. For example, a novel PhIO-mediated oxidation reaction has been developed for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrating new ways to construct the diphenyl ether framework. mdpi.com The future of synthesis in this field will involve a dual focus: discovering novel chemical reactions that provide access to new derivatives and optimizing these processes to be more sustainable, economical, and environmentally friendly for potential large-scale production. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing N-(2-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

This compound derivatives are typically synthesized via nucleophilic acyl substitution. A standard method involves reacting ortho-phenoxyaniline with a benzoyl chloride derivative in the presence of a base (e.g., pyridine or sodium bicarbonate) under anhydrous conditions . Optimization includes:

  • Solvent selection : Dichloromethane or THF for improved solubility.
  • Temperature control : Room temperature to 60°C to balance reaction rate and side-product formation.
  • Stoichiometry : Excess benzoyl chloride (1.2–1.5 equiv.) to drive the reaction to completion.
  • Purification : Column chromatography or recrystallization to isolate the product. Validation via 1H^1H-NMR and LC-MS is critical to confirm purity .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystal growth : Slow evaporation from chloroform or DMSO solutions to obtain diffraction-quality crystals .
  • Data collection : Use a synchrotron or Cu-Kα source (λ = 1.54178 Å) for high-resolution data.
  • Software tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Validation : Check for planar distortions (e.g., dihedral angles between aromatic rings) and compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., water or DMSO).
  • QSPR/QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity using neural network models .

Basic: What safety protocols should researchers follow when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .
  • Emergency measures : Immediate rinsing with water for spills and access to SDS documentation .

Advanced: How can researchers evaluate the HDAC inhibitory activity of this compound derivatives?

  • In vitro assays : Use fluorometric HDAC activity kits with HeLa cell nuclear extracts. Measure IC50_{50} values via dose-response curves (e.g., MS-275 as a positive control) .
  • Cellular uptake : Track compound localization in brain regions (e.g., frontal cortex vs. striatum) using LC-MS/MS .
  • Epigenetic profiling : Chromatin immunoprecipitation (ChIP) to assess Ac-H3 binding at promoters like RELN or GAD67 .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths) be resolved during structure refinement?

  • Multi-software cross-validation : Compare results from SHELXL, OLEX2, and CRYSTALS to identify systematic errors .
  • Twinned data analysis : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL .
  • Hydrogen placement : For ambiguous H atoms, employ difference Fourier maps and restrain distances/angles using AFIX commands .

Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

The amide N–H and carbonyl O form intermolecular bonds with adjacent molecules, creating chains or sheets. For example:

  • N–H···O=C : Distance ~2.8–3.0 Å, angle ~160° .
  • C–H···π interactions : Stabilize stacking between aromatic rings (distance ~3.5 Å) .
  • Packing analysis : Mercury software to visualize voids and calculate lattice energy contributions .

Advanced: How can pharmacophore modeling guide the design of this compound analogs for PARP-1 inhibition?

  • Feature mapping : Identify hydrogen-bond acceptors (amide carbonyl), hydrophobic regions (phenyl rings), and π-π stacking motifs .
  • Docking studies : Use AutoDock Vina to screen analogs against PARP-1’s NAD+^+-binding site (PDB: 4UND).
  • SAR trends : Substituents at the para-position of the benzamide ring enhance binding affinity (e.g., –Cl or –CF3_3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.